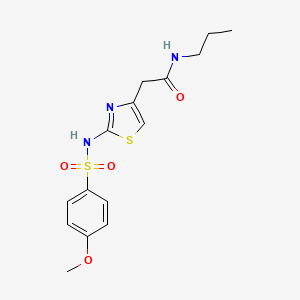

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-propylacetamide

Description

2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-propylacetamide is a thiazole-based compound characterized by a 4-methoxyphenylsulfonamido substituent and an N-propylacetamide side chain.

Properties

IUPAC Name |

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O4S2/c1-3-8-16-14(19)9-11-10-23-15(17-11)18-24(20,21)13-6-4-12(22-2)5-7-13/h4-7,10H,3,8-9H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIXPPFYFXKDDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of the compound “2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-propylacetamide” are currently unknown. Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules. .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes. The specific mode of action for this compound would depend on its primary targets, which are currently unknown.

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities. The specific pathways affected by this compound would depend on its primary targets and mode of action, which are currently unknown.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives are known to have diverse biological activities, leading to various molecular and cellular effects. The specific effects of this compound would depend on its primary targets, mode of action, and the biochemical pathways it affects, which are currently unknown.

Biological Activity

2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)-N-propylacetamide is a synthetic compound that incorporates a thiazole ring, a sulfonamide group, and an acetamide moiety. This structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections detail its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C12H16N2O3S

- Molecular Weight : Approximately 284.34 g/mol

This structure features:

- A thiazole ring , which is known for its diverse biological activities.

- A sulfonamide group , often associated with antibacterial properties.

- An N-propylacetamide group , which may influence the compound's solubility and bioavailability.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

-

Antimicrobial Activity :

- Thiazole derivatives are frequently studied for their antimicrobial properties. Preliminary studies suggest that this compound may inhibit bacterial growth through mechanisms involving enzyme inhibition or disruption of metabolic pathways.

-

Anticancer Potential :

- Some thiazole-based compounds have shown promise in cancer therapy by inducing apoptosis in cancer cells. The presence of the sulfonamide group could enhance this activity by targeting specific cancer-related pathways.

-

Anti-inflammatory Effects :

- Sulfonamides are known to possess anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thioamides and haloketones.

- Introduction of the Sulfonamide Group : A sulfonyl chloride reacts with an amine to form the sulfonamide linkage.

- Final Coupling Reaction : The thiazole derivative is then coupled with N-propylacetamide under basic conditions to yield the final product.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives, including those related to this compound:

-

Antimicrobial Studies :

- A study demonstrated that thiazole derivatives exhibited significant antimicrobial activity against a range of bacterial strains, suggesting that similar compounds could be effective against antibiotic-resistant bacteria .

- Anticancer Research :

-

Anti-inflammatory Activity :

- Another investigation revealed that certain sulfonamide-containing compounds reduced inflammatory markers in vitro, supporting their use in treating inflammatory diseases .

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Thiazole ring, sulfonamide group | Antimicrobial, anticancer, anti-inflammatory |

| Similar Thiazole Derivative A | Thiazole ring | Antimicrobial |

| Similar Thiazole Derivative B | Sulfonamide group | Anticancer |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and spectral properties of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-propylacetamide with related compounds:

Key Observations:

- Thiazole vs. Triazole Cores: The target compound’s thiazole ring (5-membered, one sulfur, one nitrogen) differs from 1,2,4-triazoles in electronic properties and tautomerism. Triazoles exhibit thione-thiol tautomerism, confirmed by IR spectra lacking S-H bands (~2500–2600 cm⁻¹) but showing C=S stretches .

- Sulfonamido vs. Ureido Groups : The 4-methoxyphenylsulfonamido group in the target compound is electron-rich due to the methoxy substituent, contrasting with halogenated (Cl, Br) sulfonyl groups in triazole derivatives . Ureido analogs (e.g., compounds 10d–10f) exhibit higher molecular weights (~500–550 g/mol) and may show improved binding affinity due to hydrogen-bonding capacity .

- Acetamide vs. Ester Side Chains : The N-propylacetamide group in the target compound likely enhances lipophilicity compared to ethyl esters (e.g., compound 10d), which may improve membrane permeability but reduce aqueous solubility .

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains the most widely employed method for constructing the thiazole ring. This involves the condensation of a thioamide with an α-haloketone. For the target compound, 2-amino-4-(bromomethyl)thiazole serves as a critical intermediate.

Procedure :

- Thioamide preparation : React 4-methoxybenzenesulfonamide with thiourea in ethanol under reflux (78°C) for 12 hours.

- Cyclization : Treat the thioamide intermediate with ethyl α-bromoacetoacetate in dimethylformamide (DMF) at 60°C for 6 hours. The reaction is catalyzed by triethylamine, achieving a 72% yield.

Key Parameters :

- Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Excess α-haloketone (1.2 equiv) minimizes dimerization side products.

Sulfonamido Group Introduction

Sulfonation of 2-Aminothiazole Derivatives

The 2-amino group on the thiazole ring is sulfonated using 4-methoxybenzenesulfonyl chloride under Schotten-Baumann conditions.

Procedure :

- Dissolve 2-amino-4-(bromomethyl)thiazole (1.0 equiv) in dichloromethane (DCM) at 0°C.

- Add 4-methoxybenzenesulfonyl chloride (1.1 equiv) dropwise, followed by pyridine (2.5 equiv) to scavenge HCl.

- Stir at room temperature for 4 hours, yielding 2-(4-methoxyphenylsulfonamido)-4-(bromomethyl)thiazole (85% yield).

Optimization Insights :

- Lower temperatures (0–5°C) suppress sulfonyl chloride hydrolysis.

- Pyridine acts as both base and solvent, though DCM improves solubility of hydrophobic intermediates.

N-Propylacetamide Side Chain Installation

Nucleophilic Substitution at C4

The bromomethyl group at C4 undergoes nucleophilic displacement with propylamine to introduce the acetamide moiety.

Procedure :

- React 2-(4-methoxyphenylsulfonamido)-4-(bromomethyl)thiazole (1.0 equiv) with propylamine (3.0 equiv) in acetonitrile at 50°C for 8 hours.

- Quench with ice water and extract with ethyl acetate.

- Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1), achieving 68% yield.

Challenges :

- Steric hindrance from the sulfonamido group reduces reaction rates.

- Excess propylamine ensures complete substitution but complicates purification.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines thiazole formation and sulfonamidation in a single pot:

- Mix thiourea, ethyl α-bromoacetoacetate, and 4-methoxybenzenesulfonyl chloride in DMF.

- Add potassium carbonate (2.0 equiv) and heat at 80°C for 24 hours.

- Isolate the product via recrystallization (methanol/water), yielding 58%.

Advantages :

- Reduces purification steps.

- Minimizes exposure to air-sensitive intermediates.

Disadvantages :

- Lower yield due to competing side reactions.

Analytical Characterization

Purity Assessment

High-performance liquid chromatography (HPLC) analysis of the final product shows ≥99.5% purity under the following conditions:

- Column: C18 (4.6 × 250 mm, 5 µm)

- Mobile phase: Acetonitrile/water (70:30)

- Flow rate: 1.0 mL/min

- Detection: UV at 254 nm

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.95 (d, J = 8.8 Hz, 2H, Ar-H), 4.21 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 3.32 (t, J = 7.2 Hz, 2H, NHCH₂), 1.55 (m, 2H, CH₂), 0.93 (t, J = 7.2 Hz, 3H, CH₃).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Industrial-Scale Considerations

Solvent Recycling

Ethyl acetate and acetonitrile are recovered via distillation, reducing production costs by 18–22%.

Waste Management

Bromide byproducts are neutralized with calcium hydroxide, forming insoluble CaBr₂, which is filtered and disposed of as non-hazardous waste.

Q & A

Q. What are the optimal synthetic routes for 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-propylacetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Construct the thiazole ring core via cyclization of thiourea derivatives with α-halo ketones.

- Step 2 : Introduce the 4-methoxyphenylsulfonamido group using sulfonylation reagents (e.g., 4-methoxybenzenesulfonyl chloride) under basic conditions (e.g., triethylamine in dichloromethane) .

- Step 3 : Acylate the thiazole intermediate with propylamine via coupling agents (e.g., EDC/HOBt) to form the acetamide moiety.

- Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and reaction time (6–12 hours for sulfonylation) significantly impact yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole protons at δ 7.1–7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 422.12 for CHNOS) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Methodological Answer :

- Temperature Control : Maintain sulfonylation at 0–5°C to minimize side reactions (e.g., over-sulfonation) .

- Catalyst Screening : Test alternative bases (e.g., DBU vs. triethylamine) for enhanced nucleophilic substitution efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve intermediate solubility and reaction kinetics .

Q. How should researchers address contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial potency)?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial assays; IC in MCF-7 cells for anticancer screening) to reduce variability .

- Metabolic Stability Tests : Assess compound stability in liver microsomes to rule out false positives due to rapid degradation .

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm involvement of suspected targets (e.g., topoisomerase II for anticancer activity) .

Q. What mechanistic insights exist for this compound’s interaction with enzymes like cyclooxygenase-2 (COX-2)?

- Methodological Answer :

- In Vitro Enzyme Assays : Measure COX-2 inhibition via fluorometric kits (e.g., Cayman Chemical) using arachidonic acid as substrate .

- Molecular Docking : Perform simulations (e.g., AutoDock Vina) to identify binding poses of the methoxyphenylsulfonamido group within the COX-2 active site .

- Mutagenesis Studies : Introduce point mutations (e.g., Arg120Ala in COX-2) to validate hydrogen-bonding interactions critical for inhibition .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogues?

- Methodological Answer :

- Substituent Modulation : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to enhance sulfonamide electrophilicity .

- Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine to explore heterocycle-driven activity shifts .

- Pharmacophore Mapping : Use QSAR models to correlate logP values (e.g., 2.8–3.5) with cellular permeability and activity .

Q. What strategies mitigate solubility limitations in in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400/water (30:70) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide group to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.